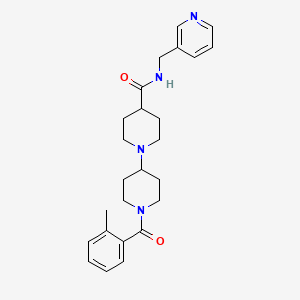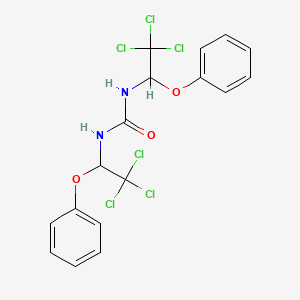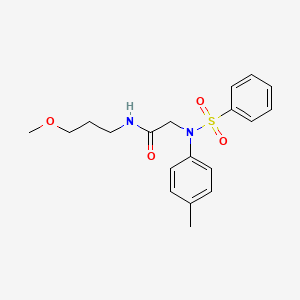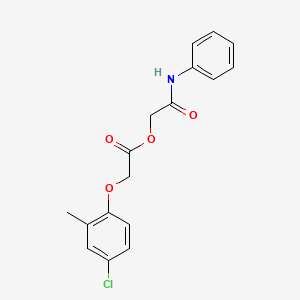
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as MPBC, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to act as a dopamine D2 receptor antagonist, a serotonin 5-HT2A receptor antagonist, and a glutamate NMDA receptor antagonist.
Biochemical and Physiological Effects:
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the reduction of oxidative stress, the modulation of inflammation, and the inhibition of apoptosis. In animal studies, 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its high potency and selectivity for its target receptors. This allows for precise and reproducible results in studies investigating the effects of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide on specific neurotransmitter systems. However, one limitation of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for the study of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, including the investigation of its potential therapeutic applications in other fields of medicine, such as cardiology and gastroenterology. Additionally, further research is needed to fully understand the mechanism of action of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide and to identify potential side effects and drug interactions. Finally, the development of more stable and long-acting formulations of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide may improve its clinical utility.
Synthesis Methods
The synthesis of 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1-(2-methylbenzoyl)piperidine-4-carboxylic acid with N-(3-pyridinylmethyl)piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in high yield and purity.
Scientific Research Applications
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In psychiatry, 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been investigated as a potential treatment for depression, anxiety, and addiction. In oncology, 1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its anti-tumor properties.
properties
IUPAC Name |
1-[1-(2-methylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-19-5-2-3-7-23(19)25(31)29-15-10-22(11-16-29)28-13-8-21(9-14-28)24(30)27-18-20-6-4-12-26-17-20/h2-7,12,17,21-22H,8-11,13-16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJECBPQLRIXAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-methylbenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)

![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)
